molecular formula C10H14N4S B1311116 4-(Dimethylamino)benzaldehyde thiosemicarbazone CAS No. 2929-81-9

4-(Dimethylamino)benzaldehyde thiosemicarbazone

Cat. No. B1311116
CAS RN: 2929-81-9
M. Wt: 222.31 g/mol
InChI Key: MUDHKEQEBJQRRG-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S . It is a carbonyl compound containing amino and aldehyde groups . The compound is used in Ehrlich and Kovac’s reagents to test indole .


Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 hydrazone .


Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde thiosemicarbazone has been used as a color reagent for the determination of hydroxyproline level. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 377.6±44.0 °C at 760 mmHg, and a flash point of 182.2±28.4 °C . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . The polar surface area is 86 Å2 .

Scientific Research Applications

Inhibition of Amyloid-β Aggregation

Research has identified thiosemicarbazone derivatives, including 4-(dimethylamino)benzaldehyde thiosemicarbazone, as potent inhibitors of amyloid-β aggregation, a key process in the development of Alzheimer's disease. These compounds, especially when coordinated with palladium(II), demonstrate remarkable inhibitory properties, showcasing potential therapeutic applications in neurodegenerative disorders (Matesanz et al., 2020).

Coordination Chemistry and Structural Analysis

The compound has been used to synthesize novel dinuclear N-substituted complexes with metals like rhenium(I), which exhibit unique structural properties. These complexes have been analyzed for their formation of chelate rings, conformation, and reactivity, providing valuable insights into coordination chemistry (Argibay-Otero et al., 2020).

Corrosion Inhibition

The corrosion inhibition characteristics of 4-(N,N-dimethylamino) benzaldehyde thiosemicarbazone on various alloys and composites in acidic environments have been extensively studied. Its effectiveness as a corrosion inhibitor underscores its potential in materials science and engineering applications (Pinto et al., 2011).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 4-(N,N-dimethylamino) benzaldehyde thiosemicarbazone has been determined, providing critical data for the understanding of its chemical and physical properties. Such studies are foundational for the development of new materials and pharmaceuticals (Chattopadhyay et al., 1988).

Spectroscopic Studies

Spectroscopic techniques have been employed to study complexes formed with 4-(dimethylamino)benzaldehyde thiosemicarbazone, enhancing our understanding of its interaction with metals and the resulting electronic properties. Such investigations contribute to the fields of analytical chemistry and materials science (Tahir et al., 2010).

Theoretical and Computational Chemistry

Ab-initio and density functional theory (DFT) calculations have been utilized to explore the molecular structure, electronic properties, and vibrational analysis of 4-(Dimethylamino) Benzaldehyde and its derivatives. These studies offer profound insights into the chemical behavior and potential applications of these compounds (Rocha et al., 2015).

Safety And Hazards

The safety data sheet for 4-(Dimethylamino)benzaldehyde indicates that it is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an industrial combustion plant .

properties

IUPAC Name

[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDHKEQEBJQRRG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzaldehyde thiosemicarbazone

CAS RN

2929-81-9
Record name Benzaldehyde, thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)benzaldehyde thiosemicarbazone
Reactant of Route 2
4-(Dimethylamino)benzaldehyde thiosemicarbazone
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)benzaldehyde thiosemicarbazone
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)benzaldehyde thiosemicarbazone
Reactant of Route 5
4-(Dimethylamino)benzaldehyde thiosemicarbazone
Reactant of Route 6
4-(Dimethylamino)benzaldehyde thiosemicarbazone

Citations

For This Compound
27
Citations
AN Shetty, RV Gadag - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
A simple, rapid, and selective spectrophotometric method is proposed for the determination of palladium(II), using 4-(dimethylamino)benzaldehyde thiosemicarbazone (DMABT) as a …
Number of citations: 18 www.journal.csj.jp
S Argibay-Otero, AM Graña, R Carballo… - Inorganic …, 2020 - ACS Publications
The reaction of fac-[ReX(CH 3 CN) 2 (CO) 3 ] (X = Cl, Br) with N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone (HL A ) or N-4-methoxybenzyl-[4-(dimethylamino)…
Number of citations: 6 pubs.acs.org
AI Matesanz, AB Caballero, C Lorenzo… - Inorganic …, 2020 - ACS Publications
Three thiosemicarbazone derivatives, namely 4-(dimethylamino)benzaldehyde 4,4-dimethylthiosemicarbazone (HL 1 ), 4-(dimethylamino)benzaldehyde thiosemicarbazone (HL 2 ), …
Number of citations: 20 pubs.acs.org
BA Abd-El-Nabey, AM Abdel-Gaber… - International Journal of …, 2012 - Elsevier
The inhibition efficiency of some Benzaldehyde thiosemicarbazone derivatives for mild steel corrosion in 3.0 mol/LH 3 PO 4 at 30.0 ± 0.1 0 C were investigated by potentiodynamic …
Number of citations: 17 www.sciencedirect.com
J Karthikeyan, P Parameshwara, AN Shetty - … monitoring and assessment, 2011 - Springer
p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone (CEABT) is proposed as a new, sensitive, and selective analytical reagent for the spectrophotometric determination of …
Number of citations: 16 link.springer.com
P Shetty, S Nityananda, RV Gadag - 2003 - idr.l1.nitk.ac.in
A simple, rapid, selective and sensitive spectrophotometric method for the determination of palladium is proposed using piperonal thiosemicarbazone (PATS) as a reagent. The reagent …
Number of citations: 12 idr.l1.nitk.ac.in
V Singh, VNV Palakkeezhillam, V Manakkadan… - Polyhedron, 2023 - Elsevier
This review talks about the synthesis, and coordination chemistry of thiosemicarbazone and its bonding with transition metals like copper, nickel, zinc, palladium, and ruthenium and …
Number of citations: 3 www.sciencedirect.com
H Zhang, Z Yang, L Zhang, W Yue, Y Zhu, X Zhang - RSC advances, 2022 - pubs.rsc.org
Halogen-substituted benzaldehyde thiosemicarbazone derivatives were synthesized and their inhibition performance for mild steel in hydrochloric acid solution were investigated …
Number of citations: 6 pubs.rsc.org
N Karakus, K Sayin - Journal of the Taiwan Institute of Chemical Engineers, 2015 - Elsevier
Quantum chemical calculations using three methods, Hartree–Fock (HF), Møller–Plesset (MP) and density functional theory (DFT/B3LYP) method with SDD, 6−31G(d,p) and 6−31++G(d,…
Number of citations: 49 www.sciencedirect.com
NK Singh, S Shrestha, N Shahi… - … and Advances in …, 2022 - researchgate.net
The anticancer activity of 5-Nitroisatin-4-(1-(2-pyridyl) piperazinyl)-3-thiosemicarbazone (Nitistpyrdlpz) and its Cu (II) complex against breast cancer cell lines; MCF-7 and MDA-MB-231 …
Number of citations: 7 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.